REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:7][C:8]#[CH:9])[C:3]([NH:5][CH3:6])=[O:4].[CH2:10]=O.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.Cl>O1CCOCC1>[CH3:1][N:2]([CH2:7][C:8]#[C:9][CH2:10][N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:3]([NH:5][CH3:6])=[O:4]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)NC)CC#C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
cuprous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling the solution
|
Type
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WASH
|
Details
|
washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous solution is then made basic by the addition of solid potassium carbonate until saturated,
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether (2X)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The diethyl ether solution is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
CN(C(=O)NC)CC#CCN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |